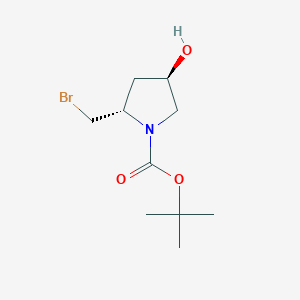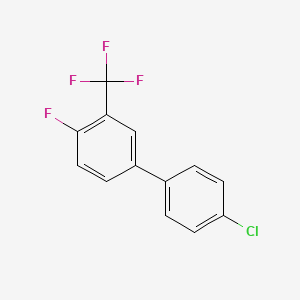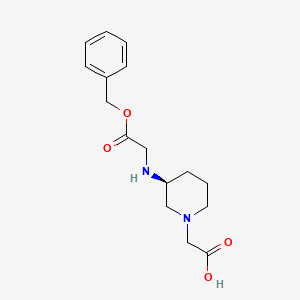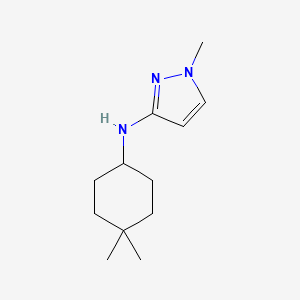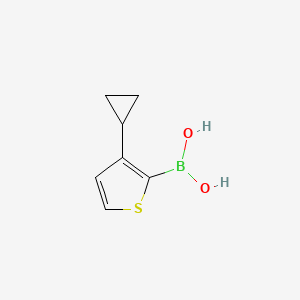
(3-Cyclopropylthiophen-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyclopropylthiophen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring substituted with a cyclopropyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropylthiophen-2-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, where bis(pinacolato)diboron (B2pin2) is reacted with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the resulting boronic acid can be isolated and purified through standard techniques such as chromatography.
Industrial Production Methods: Industrial production of boronic acids often involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This method is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids.
Chemical Reactions Analysis
Types of Reactions: (3-Cyclopropylthiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form corresponding alcohols or phenols.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryls: Formed through Suzuki-Miyaura cross-coupling.
Alcohols/Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(3-Cyclopropylthiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological systems.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism by which (3-Cyclopropylthiophen-2-yl)boronic acid exerts its effects is primarily through its role as a reagent in chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a mild electrophile, facilitating the transfer of the organic group to the palladium center.
Comparison with Similar Compounds
Cyclopropylboronic Acid: Similar in structure but lacks the thiophene ring.
Thiophen-2-ylboronic Acid: Similar in structure but lacks the cyclopropyl group.
Uniqueness: (3-Cyclopropylthiophen-2-yl)boronic acid is unique due to the presence of both the cyclopropyl and thiophene groups, which confer distinct electronic and steric properties. These features make it a valuable reagent in the synthesis of complex molecules and materials.
Properties
Molecular Formula |
C7H9BO2S |
|---|---|
Molecular Weight |
168.03 g/mol |
IUPAC Name |
(3-cyclopropylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C7H9BO2S/c9-8(10)7-6(3-4-11-7)5-1-2-5/h3-5,9-10H,1-2H2 |
InChI Key |
CUXVEBUZOKNPIQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CS1)C2CC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(Mercaptomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15226714.png)
![1-(4-(7-Amino-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)phenyl)-3-(((2,4-dimethylphenyl)(methoxy)phosphoryl)amino)-1H-pyrazole-4-carboxylic acid](/img/structure/B15226715.png)

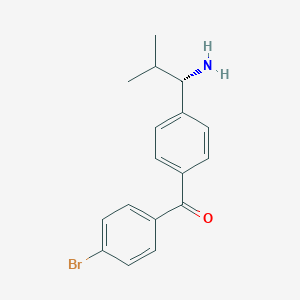
![Rel-(5S,7R)-2-bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B15226748.png)
![2,2,3,3,6-Pentafluoro-2,3-dihydrobenzo[b]thiophene-7-carbaldehyde](/img/structure/B15226759.png)
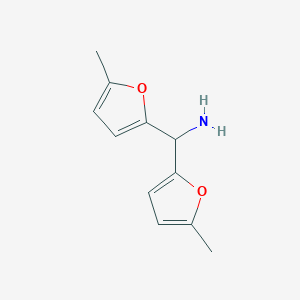
![Tert-butyl 4-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B15226767.png)
